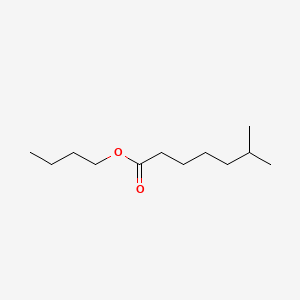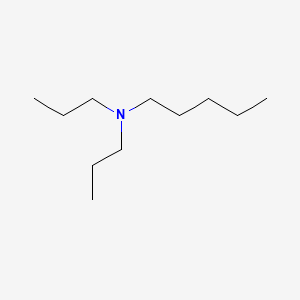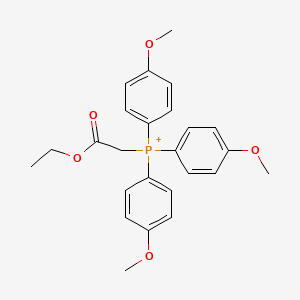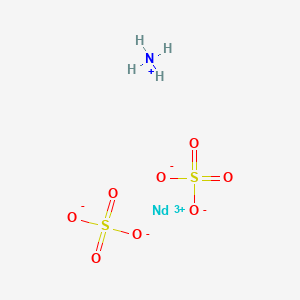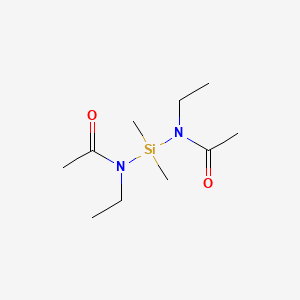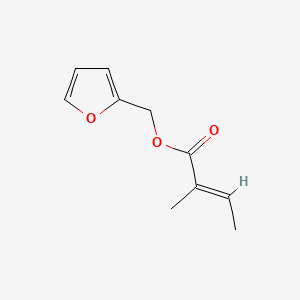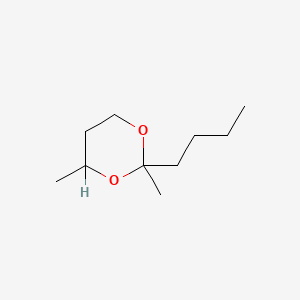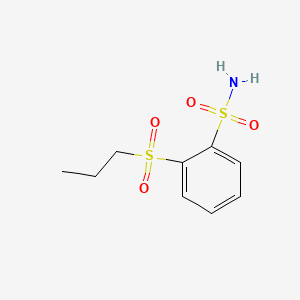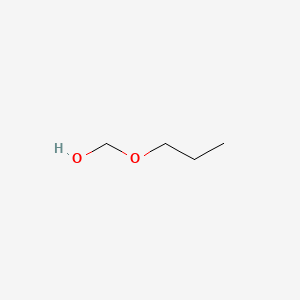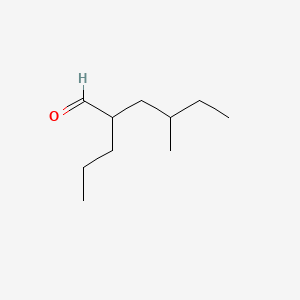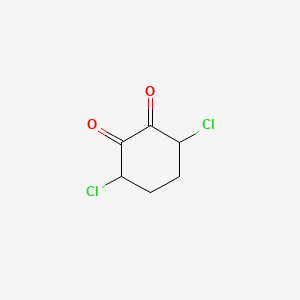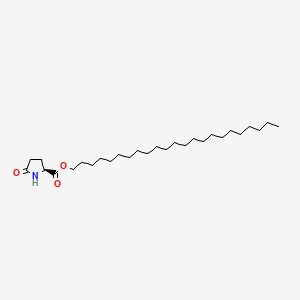
3-O-Digalloylshikimic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Digalloylshikimic acid is a naturally occurring compound derived from plant sources. It is a type of phenolic acid, specifically a galloyl derivative of shikimic acid. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Digalloylshikimic acid typically involves the esterification of shikimic acid with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce shikimic acid, which is then chemically modified to introduce the galloyl groups. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-O-Digalloylshikimic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where the galloyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products:
Oxidation: Produces quinones and other oxidized phenolic compounds.
Reduction: Yields less oxidized phenolic acids.
Substitution: Results in various substituted phenolic derivatives.
Scientific Research Applications
3-O-Digalloylshikimic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The biological effects of 3-O-Digalloylshikimic acid are primarily due to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes .
Comparison with Similar Compounds
- 3,4,5-Tri-O-galloylshikimic acid
- 5-Galloylshikimic acid
- 5-O-p-Coumaroylquinic acid
Comparison: 3-O-Digalloylshikimic acid is unique due to its specific galloyl substitution pattern, which imparts distinct biological activities. Compared to 3,4,5-Tri-O-galloylshikimic acid, it has fewer galloyl groups, which may result in different antioxidant and anti-inflammatory properties. 5-Galloylshikimic acid and 5-O-p-Coumaroylquinic acid also share similar phenolic structures but differ in their specific substitutions and biological activities .
Properties
CAS No. |
95719-52-1 |
|---|---|
Molecular Formula |
C21H18O13 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(3R,4R,5R)-5-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-4,6,12,14,17,22-28H,5H2,(H,29,30)/t12-,14-,17-/m1/s1 |
InChI Key |
PKRKPJWPNZPNCK-SUYBPPKGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


